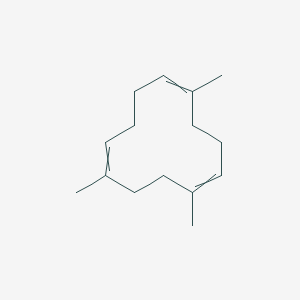
1,5,9-Cyclododecatriene, 1,5,10-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- is an organic compound with a unique structure consisting of a twelve-membered ring with three double bonds and three methyl groups. This compound is a derivative of 1,5,9-cyclododecatriene, which is known for its applications in the production of specialty chemicals and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be synthesized through the cyclotrimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of 1,5,9-cyclododecatriene involves the trimerization of butadiene using a mixture of titanium tetrachloride and an organoaluminum co-catalyst . This process has been optimized over the years to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of the compound can lead to the formation of cyclododecane.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Reagents such as halogens and organometallic compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Cyclododecanone and other oxygenated derivatives.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatriene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as macrocyclic musks and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,5,9-cyclododecatriene, 1,5,10-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparación Con Compuestos Similares
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be compared with other similar compounds, such as:
1,5,9-Cyclododecatriene: The parent compound, which lacks the methyl groups and has different reactivity and applications.
Cyclododecane: A fully hydrogenated derivative with different physical and chemical properties.
Cyclododecanone: An oxidized derivative used in the production of various chemicals.
Propiedades
Número CAS |
21115-77-5 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1Z,5Z,9Z)-1,5,10-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-5-8-14(2)11-12-15(3)10-6-9-13/h7-8,10H,4-6,9,11-12H2,1-3H3/b13-7-,14-8-,15-10- |
Clave InChI |
DRDYICOUDVAVGE-MSKXPCFJSA-N |
SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
SMILES isomérico |
C/C/1=C/CC/C=C(\CC/C(=C\CC1)/C)/C |
SMILES canónico |
CC1=CCCC=C(CCC(=CCC1)C)C |
Key on ui other cas no. |
21115-77-5 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















